molecular formula C9H9NO2 B13030403 4-methyl-1H-indole-5,6-diol

4-methyl-1H-indole-5,6-diol

Cat. No.: B13030403
M. Wt: 163.17 g/mol
InChI Key: IVHNMMXKIUWNFF-UHFFFAOYSA-N
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Description

4-methyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indole-5,6-diol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indole-5,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 4-methyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . Additionally, the compound may exert its effects through the modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1H-indole-5,6-diol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-methyl-1H-indole-5,6-diol

InChI

InChI=1S/C9H9NO2/c1-5-6-2-3-10-7(6)4-8(11)9(5)12/h2-4,10-12H,1H3

InChI Key

IVHNMMXKIUWNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC2=CC(=C1O)O

Origin of Product

United States

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